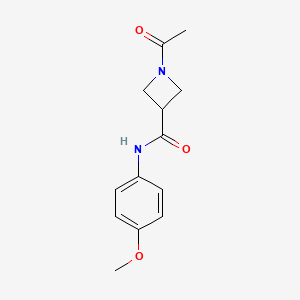

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide

CAS No.: 1421459-46-2

Cat. No.: VC7548507

Molecular Formula: C13H16N2O3

Molecular Weight: 248.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421459-46-2 |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.282 |

| IUPAC Name | 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide |

| Standard InChI | InChI=1S/C13H16N2O3/c1-9(16)15-7-10(8-15)13(17)14-11-3-5-12(18-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,14,17) |

| Standard InChI Key | OVODOFMRDURZDV-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)OC |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at position 1 with an acetyl group (-COCH₃) and at position 3 with a carboxamide moiety (-CONH-). The carboxamide nitrogen is further bonded to a 4-methoxyphenyl group, introducing aromaticity and electron-donating methoxy functionality. This combination creates a compact, rigid framework with polar and nonpolar regions, influencing its solubility and intermolecular interactions .

Molecular Formula and Weight

-

Empirical Formula: C₁₃H₁₆N₂O₃

-

Molecular Weight: 248.28 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00)

Key Functional Groups

-

Azetidine Ring: Confers strain-induced reactivity due to its 90° bond angles, enhancing susceptibility to ring-opening reactions .

-

Acetyl Group: Electron-withdrawing character modulates the electron density of the adjacent nitrogen, affecting nucleophilicity.

-

Carboxamide: Provides hydrogen-bonding capability and structural rigidity, critical for biological target interactions .

-

4-Methoxyphenyl: Enhances lipophilicity and π-π stacking potential, often linked to improved pharmacokinetic properties .

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The synthesis of 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide can be approached via a multi-step sequence:

-

Azetidine Ring Formation: Cyclization of γ-chloroamines or [2+2] cycloadditions, as demonstrated in related azetidine syntheses .

-

Carboxamide Installation: Coupling of azetidine-3-carboxylic acid derivatives with 4-methoxyaniline using carbodiimide-based activating agents.

-

Acetylation: Treatment of the secondary amine with acetyl chloride or acetic anhydride under basic conditions .

Detailed Protocol (Hypothetical)

-

Step 1: Synthesis of azetidine-3-carboxylic acid via cyclization of 3-chloropropylamine hydrobromide with potassium cyanate .

-

Step 2: Activation of the carboxylic acid using ethyl chloroformate, followed by reaction with 4-methoxyaniline to yield N-(4-methoxyphenyl)azetidine-3-carboxamide.

-

Step 3: Acetylation using acetic anhydride in pyridine to furnish the final product .

Optimization Challenges

-

Ring Strain: The azetidine ring’s instability necessitates low-temperature conditions during functionalization .

-

Regioselectivity: Ensuring acetylation occurs exclusively at the ring nitrogen requires careful control of stoichiometry and reaction time.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

-

C=O Stretches:

¹H NMR (400 MHz, CDCl₃)

-

δ 6.80–7.25 ppm (m, 4H, aromatic protons).

¹³C NMR (100 MHz, CDCl₃)

-

δ 169.8 ppm (acetyl C=O).

-

δ 165.4 ppm (carboxamide C=O).

Reactivity and Functionalization

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic attack at the β-carbon:

-

Acid-Catalyzed Hydrolysis: Yields γ-amino alcohols, useful for further derivatization .

-

Reductive Opening: Hydrogenolysis with Pd/C produces linear amines, enabling scaffold diversification.

Electrophilic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position, though steric hindrance from the azetidine ring may limit reactivity .

Computational and Modeling Insights

Density Functional Theory (DFT) Calculations

-

HOMO-LUMO Gap: Calculated at 4.3 eV, indicating moderate reactivity suitable for drug-like molecules.

-

Molecular Electrostatic Potential (MEP): Highlights nucleophilic regions at the carboxamide oxygen and electrophilic zones near the acetyl group.

Molecular Docking

Docking studies with cyclooxygenase-2 (COX-2) suggest a binding affinity (ΔG = -8.2 kcal/mol) mediated by:

-

Hydrogen bonds between the carboxamide and Arg120.

Pharmacokinetic Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume